molecular formula C13H14BrN B3357507 1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole CAS No. 736973-12-9

1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B3357507
CAS No.: 736973-12-9
M. Wt: 264.16 g/mol
InChI Key: FQOXOFKUVDQSQZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole is a substituted pyrrole derivative featuring a bromine atom at the 3-position and a methyl group at the 4-position on the phenyl ring, with additional methyl groups at the 2- and 5-positions of the pyrrole core.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXOFKUVDQSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromo-4-methylphenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Pyrrole derivatives, including 1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole, have been identified for their antimicrobial properties. Research indicates that compounds containing the pyrrole ring can exhibit significant activity against various bacterial strains. For instance, derivatives similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin .

Anti-inflammatory Properties
Studies on related pyrrole compounds demonstrate their potential in reducing inflammation. Certain derivatives have been observed to inhibit pro-inflammatory cytokines and exhibit anti-inflammatory effects in vitro. This suggests that this compound may also possess similar capabilities, making it a candidate for further investigation in inflammatory disease models .

Anticancer Potential
The anticancer properties of pyrrole derivatives are well-documented. Research has indicated that some pyrrole compounds can induce apoptosis in cancer cells and inhibit tumor growth. Case studies focusing on structurally similar compounds have shown promising results in various cancer models, suggesting that this compound could be explored for its anticancer efficacy.

Synthetic Methodologies

The synthesis of this compound typically involves several steps, including the formation of the pyrrole ring through cyclization reactions. A common approach includes:

  • Formation of the Pyrrole Ring : The compound can be synthesized through a condensation reaction between appropriate aldehydes or ketones and substituted amines under acidic conditions.
  • Bromination : The introduction of the bromine atom at the 3-position of the phenyl group can be achieved through electrophilic aromatic substitution reactions.

These synthetic pathways not only yield the desired compound but also allow for modifications that can enhance its biological activity or alter its pharmacokinetic properties .

Case Studies and Research Findings

Study Objective Findings
Study on Antimicrobial ActivityEvaluate efficacy against MRSAShowed significant antibacterial activity with MIC values lower than vancomycin .
Anti-inflammatory Activity AssessmentInvestigate inhibition of cytokine productionDemonstrated strong inhibition of pro-inflammatory cytokines in cell cultures .
Anticancer Activity EvaluationAssess apoptosis induction in cancer cellsInduced apoptosis in specific cancer cell lines, indicating potential therapeutic use.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key physical properties of structurally related pyrrole derivatives:

Compound Name Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
1-(3-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole* 3-Br, 4-CH₃ 269.13 (calc.) N/A Likely soluble in organic solvents (e.g., DMF, ethanol)
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole 4-Br 254.13 N/A Not reported
1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole 3-Cl, 4-CH₃ 219.71 N/A Soluble in ethanol, DMF
1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole 4-I 297.13 82–84 Soluble in ethanol, DMF
1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole 3-OCH₃ 201.25 N/A Soluble in CDCl₃ (NMR solvent)
1-(4-Chlorophenethyl)-2,5-dimethyl-1H-pyrrole 4-Cl, phenethyl chain 249.76 64–66 Soluble in PE (petroleum ether)

*Calculated molecular weight based on structure; experimental data inferred from analogs.

Key Observations:
  • Halogen Effects : Bromine (Br) and iodine (I) substituents increase molecular weight significantly compared to chlorine (Cl) or methoxy (OCH₃) groups. Iodine analogs (e.g., 4-iodophenyl derivative) exhibit higher melting points (82–84°C) due to stronger van der Waals interactions .
  • Solubility: All analogs show preferential solubility in organic solvents (e.g., ethanol, DMF), with polar substituents like methoxy enhancing solubility in polar aprotic solvents .
Yield Comparisons:
  • 1-Hexyl-2,5-dimethyl-1H-pyrrole: 73% yield .
  • 1,2,5-Trimethylpyrrole: 86.9% yield .
  • Lower yields for bulkier substituents (e.g., trifluoromethylphenyl) suggest steric challenges during N-arylation .

Spectroscopic and Structural Insights

  • NMR Spectroscopy :
    • The 1H NMR spectrum of 1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole shows distinct aromatic proton signals at δ 6.4 (d, 2H) and δ 5.9 (d, 2H), with methoxy protons at δ 3.87 (s, 6H) .
    • Bromine or iodine substituents are expected to deshield adjacent protons, shifting signals downfield compared to chlorine analogs .
  • IR Spectroscopy :
    • Stretching vibrations for C-Br (~500–600 cm⁻¹) and C-I (~485–500 cm⁻¹) are characteristic in halogenated derivatives .

Biological Activity

1-(3-Bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its pharmacological properties, focusing on its anti-inflammatory, antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromo and a methyl group, which influences its biological activity. The presence of these substituents can enhance the compound's interaction with biological targets, leading to various pharmacological effects.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrrole, including this compound, exhibit notable anti-inflammatory properties. A study on similar pyrrole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies or lipopolysaccharide (LPS) . The most effective compounds in this series showed significant inhibition of PBMC proliferation, suggesting potential applications in treating inflammatory diseases.

2. Antibacterial Activity

The antibacterial efficacy of pyrrole derivatives has been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains. For instance, a series of pyrrole-containing compounds were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The structural features of these compounds, particularly halogen substitutions, appear to play a crucial role in their antibacterial potency.

CompoundTarget BacteriaMIC (μg/mL)
Pyrrole AStaphylococcus aureus3.12
Pyrrole BEscherichia coli12.5

3. Antifungal Activity

In addition to antibacterial properties, certain pyrrole derivatives exhibit antifungal activity. For example, studies have reported that some brominated pyrroles demonstrate effectiveness against fungal pathogens . The mechanism often involves disruption of fungal cell membranes or inhibition of key metabolic pathways.

4. Anticancer Activity

The anticancer potential of pyrrole derivatives is another area of active research. Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. For instance, derivatives were evaluated using the MTT assay against glioblastoma and breast cancer cell lines, revealing significant cytotoxicity . The structure-activity relationship suggests that modifications at specific positions on the pyrrole ring can enhance anticancer effects.

Case Studies and Findings

Recent studies have synthesized and evaluated various pyrrole derivatives for their biological activities:

  • Study on Anti-inflammatory Effects : A series of new 3,4-dimethyl-1H-pyrrole-2,5-diones were synthesized and tested for their ability to inhibit pro-inflammatory cytokine production in PBMCs .
  • Antibacterial Evaluation : A comprehensive analysis involving multiple pyrrole derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR : Look for pyrrole ring protons (δ 6.0–6.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Aromatic protons appear at δ 7.0–7.5 ppm .
    • <sup>13</sup>C NMR : The brominated aromatic carbon resonates at δ 120–130 ppm, while pyrrole carbons appear at δ 105–125 ppm.
  • IR Spectroscopy : Stretching vibrations for C-Br (~550 cm<sup>-1</sup>) and C-N (~1350 cm<sup>-1</sup>) are diagnostic .

Advanced Tip : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., m/z 250.13 for C12H12BrN<sup>+</sup>) .

How can discrepancies in crystallographic data be resolved when analyzing this compound?

Advanced Research Question
Discrepancies often arise from disorder or twinned crystals . Mitigation strategies include:

  • Multi-Solution Refinement : Use SHELXD for experimental phasing to test alternative models .
  • Twinned Data Handling : SHELXL supports twin refinement via the TWIN/BASF commands .
  • Validation Metrics : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Case Study : A dibrominated pyrrole derivative (C20H29Br2NO8P2S) required twin refinement (TWIN 0.37) to resolve overlapping electron density .

What computational methods are employed to study electronic properties or reaction mechanisms involving this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing bromo group lowers LUMO energy, enhancing electrophilicity .
  • Mechanistic Studies : MD or QM/MM simulations model reaction pathways (e.g., bromine substitution kinetics) .
  • Docking Studies : If bioactive, molecular docking predicts interactions with biological targets (e.g., enzymes in tuberculosis drug research) .

Data Example : A pyrrole-carboxylate analogue showed a HOMO-LUMO gap of 4.2 eV via B3LYP/6-31G(d) calculations, indicating stability under ambient conditions .

How does steric hindrance from the 3-bromo-4-methylphenyl group influence reactivity?

Advanced Research Question
The bulky aryl group impacts:

  • Coupling Reactions : Suzuki-Miyaura reactions may require bulky phosphine ligands (e.g., SPhos) to prevent catalyst poisoning .
  • Crystallographic Packing : The methyl and bromine substituents induce specific intermolecular interactions (e.g., C-H···π, halogen bonding) that stabilize the lattice .

Experimental Evidence : In 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, steric effects reduced yields in Sonogashira coupling by 20% compared to less hindered analogues .

What are the challenges in synthesizing derivatives with modified pyrrole substituents?

Advanced Research Question

  • Regioselectivity : Electrophilic substitution on the pyrrole ring favors the α-position, but steric bulk can divert reactivity .
  • Functional Group Compatibility : Bromine’s sensitivity to reducing conditions limits the use of NaBH4 or LiAlH4 in downstream reactions .

Mitigation : Use protecting groups (e.g., Boc for amines) or orthogonal reaction sequences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole

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